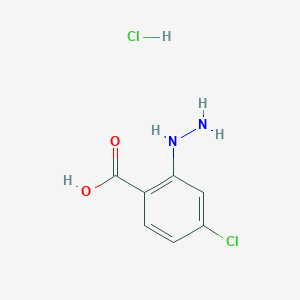
6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
“6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” would depend on its specific structure. For example, 3,4-Difluorophenyl isocyanate, a related compound, is a colorless, water-soluble, and volatile liquid .
Scientific Research Applications
Antiviral Research
The presence of the difluorophenyl group in pyrimidines has been associated with antiviral properties. The Dimroth rearrangement, a chemical reaction involving pyrimidines, is significant in synthesizing key structural fragments of antiviral agents . This compound could serve as a precursor in the synthesis of novel antiviral medications, particularly as the demand for such drugs continues to rise in response to global health challenges.
Medicinal Chemistry
In medicinal chemistry, fluorinated compounds like 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol are crucial due to their enhanced stability and bioavailability. They are often used in the design of Bcr-Abl inhibitors, which are important in the treatment of chronic myeloid leukemia . The compound’s unique structure could be pivotal in developing new therapeutic agents with improved efficacy.
Environmental Science
Compounds like 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol can be studied for their environmental fate and impact. Understanding their solubility, degradation, and potential bioaccumulation is essential for assessing environmental risks and developing safe disposal methods .
Biochemistry
In biochemistry, fluorinated compounds are used as probes to study enzyme mechanisms and protein interactions due to their ability to mimic hydrogen bonding without participating in metabolic processes. This compound’s unique structure could be useful in studying enzyme-substrate interactions or in the design of enzyme inhibitors .
Pharmacology
The pharmacological applications of fluorinated pyrimidines are vast. They are often incorporated into drug molecules to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The compound could be a valuable asset in developing new drugs with enhanced pharmacological profiles .
Mechanism of Action
Future Directions
The future directions for “6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol” would depend on its specific applications. For example, if it’s being used in the development of antiviral compounds, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJVRJHEQGICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





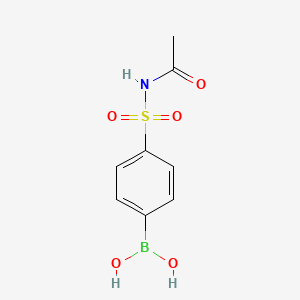

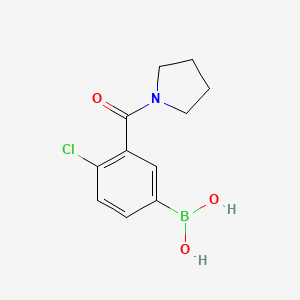
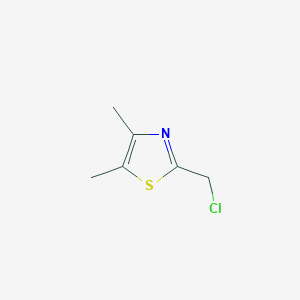
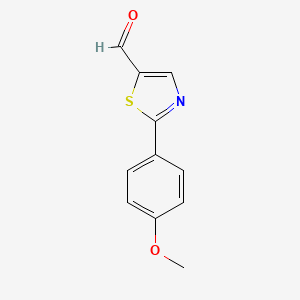
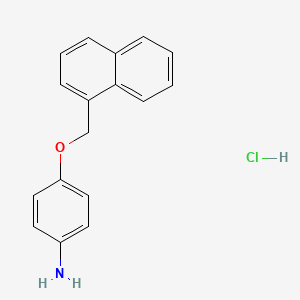

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)


